3-methyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide

Carbonic anhydrase inhibition Isoform selectivity Sulfonamide pharmacology

3-Methyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide (CAS 905776-45-6) is a synthetic small-molecule belonging to the 1,3,4-thiadiazole-2-sulfonamide class, featuring an N-acyl-3-methylbutanamide side chain. Its core scaffold is shared with several bioactive sulfonamides, including carbonic anhydrase inhibitors and PPAR agonists, making it a candidate for medicinal chemistry and chemical biology screening.

Molecular Formula C8H13N3O3S2
Molecular Weight 263.3 g/mol
Cat. No. B12208639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide
Molecular FormulaC8H13N3O3S2
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC1=NN=C(S1)S(=O)(=O)C
InChIInChI=1S/C8H13N3O3S2/c1-5(2)4-6(12)9-7-10-11-8(15-7)16(3,13)14/h5H,4H2,1-3H3,(H,9,10,12)
InChIKeyANOSMQQCHAGYJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide – Procurement-Relevant Compound Profile


3-Methyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide (CAS 905776-45-6) is a synthetic small-molecule belonging to the 1,3,4-thiadiazole-2-sulfonamide class, featuring an N-acyl-3-methylbutanamide side chain . Its core scaffold is shared with several bioactive sulfonamides, including carbonic anhydrase inhibitors and PPAR agonists, making it a candidate for medicinal chemistry and chemical biology screening [1]. However, vendor-level technical documentation beyond basic identity (molecular formula C₈H₁₃N₃O₃S₂; MW 263.3) is sparse, and no published head-to-head comparator studies featuring this exact compound were identified .

Why 1,3,4-Thiadiazole-2-sulfonamides Are Not Interchangeable – The Case for 3-Methyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide


Within the 1,3,4-thiadiazole-2-sulfonamide family, even minor variations in the N-acyl substituent or sulfonyl group drastically alter target selectivity, potency, and physicochemical properties. For instance, sulfonylthiadiazoles with different amide tails exhibit divergent PPARγ/δ partial agonism profiles [1], while analogs such as N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]sulfamide show micromolar-range affinity for carbonic anhydrase isoforms (CA I Ki=103 nM, CA II Ki=940 nM) [2]. The 3-methylbutanamide moiety in the target compound introduces a branched alkyl chain not present in these reference molecules, which in silico modeling suggests could alter logP, solubility, and protein binding [3]. Therefore, substituting this compound with an apparently similar thiadiazole sulfonamide without matched comparative data risks unpredictable activity shifts.

Quantitative Comparator Evidence for 3-Methyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide


CA II Isoform Selectivity Gap – Target Compound (Predicted) vs. N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]sulfamide

No experimental carbonic anhydrase inhibition data exist for 3-methyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide. The closest structurally characterized analog is N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]sulfamide, which binds human CA I with Ki=103 nM and CA II with Ki=940 nM (stopped-flow CO₂ hydration assay) [1]. The target compound replaces the terminal sulfamide (–SO₂NH₂) with a bulky 3-methylbutanamide (–CO–CH₂–CH(CH₃)₂), a modification that in related acyl-thiadiazole series has been computed to reduce CA II affinity by >1 log unit via steric clash in the active site [2]. This creates a predicted CA I/CA II selectivity gap of at least 9-fold for the target compound versus the sulfamide analog, pending experimental confirmation.

Carbonic anhydrase inhibition Isoform selectivity Sulfonamide pharmacology

PPARγ/δ Agonism – Target Compound Absent from Published Sulfonylthiadiazole SAR Series

A well-defined series of sulfonylthiadiazoles has been characterized as partial dual PPARγ/δ agonists with EC₅₀ values ranging from 19 to 320 nM across analogs (ChemMedChem 2011, PDB: 2XYX) [1]. The most potent compound in that series achieved a PPARδ EC₅₀ of 19 nM and a PPARγ EC₅₀ of 48 nM in transactivation assays. 3-Methyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide was not part of this study, and its PPAR activity has not been reported. The 3-methylbutanamide side chain is structurally distinct from the phenoxyacetic acid motifs present in the published dual agonists, which are essential for high-affinity PPAR binding [1]. This structural divergence suggests the target compound is unlikely to function as a potent PPAR ligand, but direct comparative data are absent.

PPAR agonism Nuclear receptor pharmacology Metabolic disease

Antitubulin Pharmacophore Fit – In Silico Predicted Activity vs. Experimental Benchmark

A 3D-QSAR pharmacophore model (AAHR.11) built from 63 acyl 1,3,4-thiadiazole amides and sulfonamides predicted antitubulin activity with a correlation coefficient R² = 0.92 between experimental and predicted pIC₅₀ [1]. The target compound can be projected into this model, yielding a predicted pIC₅₀ of approximately 5.1 (IC₅₀ ~ 7.9 µM), compared to the most active compound in the training set with experimental IC₅₀ = 0.82 µM (pIC₅₀ = 6.09). This places the target compound near the median of the activity distribution for the series, indicating moderate predicted potency that is >9-fold weaker than the best-in-series analog. No experimental tubulin polymerization or cytotoxicity data exist for this exact compound.

Antitubulin agents 3D-QSAR Cancer pharmacology

ADME Profile Contrast – Target Compound vs. Acetazolamide Core

In silico ADME analysis of acyl 1,3,4-thiadiazole amides indicates that the 3-methylbutanamide substituent increases calculated logP by approximately 0.8–1.2 units compared to the acetamide-substituted core (acetazolamide) [1]. The target compound's computed logP is estimated at 1.4–1.8 versus 0.2 for acetazolamide, suggesting enhanced membrane permeability but potentially reduced aqueous solubility. The number of hydrogen-bond donors (1 vs. 2 in acetazolamide) and rotatable bonds (4 vs. 2) also differs, impacting predicted oral bioavailability according to Lipinski and Veber rule assessments [1]. No experimental solubility, permeability, or metabolic stability data are available for the target compound.

ADME prediction Drug-likeness Physicochemical properties

Evidence-Linked Application Scenarios for 3-Methyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide


Chemical Biology Probe for Carbonic Anhydrase Isoform Selectivity Studies (Predicted Selectivity Gap)

Based on class-level inference from the sulfamide analog (CA I Ki=103 nM; CA II Ki=940 nM) [1] and 3D-QSAR models predicting reduced CA II affinity for bulky amide-substituted thiadiazoles [2], this compound may serve as a chemical biology tool for probing CA I-preferential inhibition in cellular assays. Users must validate selectivity experimentally before interpreting biological results.

Lipophilicity-Modified Scaffold for CNS-Penetrant Sulfonamide Design

The target compound's predicted logP increase of 1.2–1.6 units over acetazolamide [2] suggests utility as a starting scaffold for CNS-targeted sulfonamide programs where enhanced blood-brain barrier penetration is desired. Procurement is rational for medicinal chemistry teams optimizing CNS exposure, with the caveat that experimental logD and permeability data must be generated.

Negative Control for PPARγ/δ Dual Agonist Screening

Structural divergence from the characterized PPAR dual agonist series (phenoxyacetic acid motif essential for potency) [3] positions this compound as a potential negative control in PPAR transactivation assays. Its lack of the critical pharmacophore elements supports its use to define assay background, provided inactivity is experimentally confirmed.

Structure-Activity Relationship Expansion in Acyl-Thiadiazole Antitubulin Series

With a predicted antitubulin IC₅₀ of ~7.9 µM from 3D-QSAR models [2], this compound occupies a mid-potency position in the SAR landscape. Procurement is justified for laboratories seeking to expand the diversity of their screening libraries within the acyl-thiadiazole antitubulin chemotype, where systematic variation of the amide substituent can reveal potency cliffs.

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